molecular formula C17H21N3O5S B14226079 butanamide,N-hydroxy-2-[[(4-hydroxyphenyl)sulfonyl](3-pyridinylmethyl)amino]-3-methyl,(2R)-

butanamide,N-hydroxy-2-[[(4-hydroxyphenyl)sulfonyl](3-pyridinylmethyl)amino]-3-methyl,(2R)-

Cat. No.: B14226079
M. Wt: 379.4 g/mol
InChI Key: MNHOBUYUVJPHRU-MRXNPFEDSA-N
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Description

This compound is a chiral (2R)-configured butanamide derivative featuring a hydroxamic acid moiety (N-hydroxy), a 4-hydroxyphenylsulfonyl group, and a 3-pyridinylmethylamino substituent. Its molecular formula is C₂₁H₂₁N₃O₅S (monoisotopic mass: 427.120192) . The 4-hydroxyphenylsulfonyl moiety enhances hydrogen-bonding interactions, while the 3-pyridinylmethyl group contributes to lipophilicity and target affinity .

Properties

Molecular Formula

C17H21N3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide

InChI

InChI=1S/C17H21N3O5S/c1-12(2)16(17(22)19-23)20(11-13-4-3-9-18-10-13)26(24,25)15-7-5-14(21)6-8-15/h3-10,12,16,21,23H,11H2,1-2H3,(H,19,22)/t16-/m1/s1

InChI Key

MNHOBUYUVJPHRU-MRXNPFEDSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O

Canonical SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

The synthesis of Butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, (2R)- involves multiple steps, typically starting with the preparation of the butanamide backbone. This is followed by the introduction of the hydroxyphenyl sulfonyl group and the pyridinylmethyl amino group through a series of chemical reactions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, (2R)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl sulfonyl group and the pyridinylmethyl amino group play crucial roles in these interactions, facilitating binding to the target molecules and modulating their activity. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Key Differences Biological Relevance References
Target Compound N-hydroxy, 4-hydroxyphenylsulfonyl, 3-pyridinylmethyl C₂₁H₂₁N₃O₅S N/A Metalloenzyme inhibition (hypothesized)
N-Hydroxy-2-{(4-Methoxyphenyl)SulfonylAmino}-3-Methylbenzamide 4-methoxyphenylsulfonyl C₂₁H₂₁N₃O₅S Methoxy vs. hydroxy on phenyl ring Reduced polarity; altered pharmacokinetics
2-{[(4-Chlorophenyl)Sulfonyl]Amino}-3-Methyl-N-[3-(Trifluoromethyl)Phenyl]Butanamide 4-chlorophenylsulfonyl, trifluoromethylphenyl C₁₈H₁₇ClF₃N₂O₃S Chlorine and CF₃ groups Enhanced lipophilicity; potential protease inhibition
(R)-N-Hydroxy-2-(N-Isopropoxybiphenyl-4-Ylsulfonamido)-4-(2-Phenylacetamido)Butanamide Isopropoxybiphenylsulfonamido, phenylacetamido C₂₈H₃₂N₄O₆S Biphenyl and acetamido groups MMP-2/9 inhibition (confirmed)
N-(4-Amino-2-Methylphenyl)-2-(2-Methylphenoxy)-Butanamide 2-methylphenoxy, 4-amino-2-methylphenyl C₁₈H₂₂N₂O₂ Phenoxy vs. sulfonamide; amino group Anticancer activity (reported)

Key Insights :

Sulfonamide vs. Phenoxy Backbone: The target compound’s sulfonamide group provides stronger hydrogen-bonding capacity compared to phenoxy-based analogs (e.g., ), favoring interactions with enzyme active sites. However, phenoxy derivatives exhibit better membrane permeability due to reduced polarity .

Substituent Effects on Bioactivity: 4-Hydroxyphenylsulfonyl (target) vs. 4-Chlorophenylsulfonyl (): The hydroxyl group enhances solubility and hydrogen bonding but may reduce metabolic stability compared to chlorine’s electron-withdrawing effect . 3-Pyridinylmethyl (target) vs.

Hydroxamic Acid vs. Amide: The N-hydroxy group in the target compound enables chelation of zinc ions in metalloenzymes, unlike non-hydroxamic analogs (e.g., ), which lack this mechanism .

Research Findings and Mechanistic Implications

  • Enzyme Inhibition: Hydroxamic acid-containing compounds (target, ) are potent MMP inhibitors, with IC₅₀ values in the nanomolar range for MMP-2/9 . The 4-hydroxyphenylsulfonyl group may mimic collagen substrates, enhancing binding affinity .
  • Selectivity : The 3-pyridinylmethyl group in the target compound likely reduces off-target effects compared to bulkier substituents (e.g., biphenyl in ) .
  • Synthetic Challenges : Introducing the 4-hydroxyphenylsulfonyl group requires protection/deprotection steps to prevent oxidation, as seen in related syntheses .

Biological Activity

Butanamide, N-hydroxy-2-[4-hydroxyphenyl]sulfonylamino]-3-methyl-(2R)-, also known by its CAS number 779342-04-0, is a complex organic compound with potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17H22ClN3O5S
  • Molecular Weight : 415.89 g/mol
  • IUPAC Name : Butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, hydrochloride, (2R)-

Research indicates that butanamide derivatives often exhibit anti-inflammatory properties. The compound's activity appears to be linked to the inhibition of pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in inflammatory responses. In vitro studies have demonstrated that certain derivatives can significantly reduce mRNA expression levels of these cytokines without inducing hepatotoxicity in liver cell lines .

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Compounds similar to butanamide have shown the ability to inhibit the activation of NF-κB and STAT3 pathways in response to inflammatory stimuli, leading to decreased levels of inflammatory mediators .
  • Cytotoxicity :
    • Studies have evaluated the cytotoxic effects of butanamide derivatives in various cell lines. Results indicate that at specific concentrations, these compounds do not exhibit significant cytotoxicity while effectively modulating inflammatory responses .

Data Tables

Activity Measurement Result
IL-1β mRNA ExpressionqPCRSignificant reduction
IL-6 mRNA ExpressionqPCRSignificant reduction
Cytotoxicity (AML-12)Cell viability assayNo cytotoxicity observed

Case Study 1: In Vitro Evaluation

In a study evaluating the anti-inflammatory effects of butanamide derivatives, researchers treated AML-12 cells with various concentrations of the compound. The results indicated a dose-dependent inhibition of IL-1β and IL-6 mRNA expression levels. Western blot analysis confirmed that the phosphorylation of IκBα and STAT3 was significantly reduced in treated cells compared to controls .

Case Study 2: In Vivo Assessment

Further investigations involved administering selected butanamide derivatives in animal models subjected to lipopolysaccharide (LPS) challenges. The treated groups exhibited lower levels of TNF-α and other inflammatory markers compared to untreated groups, suggesting a protective effect against systemic inflammation .

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